molecular formula C11H11F2NO2S2 B2510679 5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-19-8

5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2510679
CAS No.: 2034553-19-8
M. Wt: 291.33
InChI Key: PXJIEVYMCOZDOA-UHFFFAOYSA-N
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Description

5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the difluorophenyl and sulfonyl groups contributes to its distinct chemical properties and reactivity.

Scientific Research Applications

5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,4-difluoroaniline with a suitable sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the bicyclic core structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane
  • (1S,4S)-2-(2,6-Difluorophenyl)sulfonyl-5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane

Uniqueness

5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in its bicyclic core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(2,4-difluorophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2S2/c12-7-1-2-11(10(13)3-7)18(15,16)14-5-9-4-8(14)6-17-9/h1-3,8-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJIEVYMCOZDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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